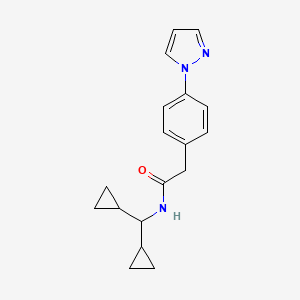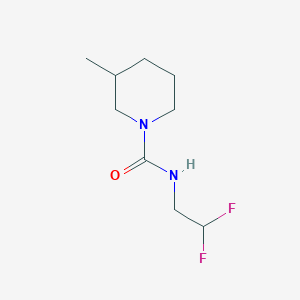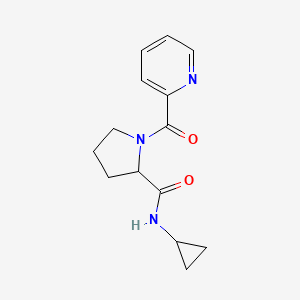![molecular formula C18H27N3O2 B7635295 N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide, commonly known as DOP or DOPAC, is a chemical compound that is used in scientific research to study the mechanisms of action and physiological effects of various drugs and substances. DOP is a synthetic analog of the endogenous neurotransmitter dopamine and is used to study the effects of dopamine on the brain and body.
Mecanismo De Acción
DOP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain and body. This leads to an increase in dopamine levels and the activation of downstream signaling pathways, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOP are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and physiology. Some of the effects of DOP include increased locomotor activity, altered dopamine release and uptake, and changes in gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DOP in laboratory experiments is that it is a well-characterized compound with a known mechanism of action and physiological effects. This makes it a useful tool for studying the effects of dopamine on the brain and body. However, one limitation of using DOP is that it may not accurately reflect the effects of endogenous dopamine, as it is a synthetic analog that may have different pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are many potential future directions for research involving DOP, including the development of new drugs for the treatment of neurological disorders, the study of the effects of dopamine on behavior and cognition, and the investigation of the molecular mechanisms underlying dopamine signaling. Additionally, further research is needed to better understand the limitations and potential confounds of using DOP in laboratory experiments, and to develop more accurate and reliable methods for studying the effects of endogenous dopamine.
Métodos De Síntesis
The synthesis of DOP involves several steps, including the reaction of 2-phenylethylamine with ethyl acrylate, followed by the addition of dimethylamine and hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
DOP is used in a variety of scientific research applications, including the study of the mechanisms of action of various drugs and substances, the effects of dopamine on the brain and body, and the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)17(22)12-13-19-18(23)21-14-6-9-16(21)11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQNDXRWMZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNC(=O)N1CCCC1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)



![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)